![molecular formula C14H10F2N2O2S2 B3013571 7-fluoro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 899750-32-4](/img/structure/B3013571.png)
7-fluoro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "7-fluoro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide" is a derivative of the benzothiadiazine class, which has been the subject of various studies due to its biological significance. Benzothiadiazines are heterocyclic compounds that have shown a range of pharmacological activities, including modulation of AMPA receptors, activation of ATP-sensitive potassium (K_ATP) channels, inhibition of phosphodiesterase (PDE) enzymes, and antiviral properties against human cytomegalovirus (HCMV) .
Synthesis Analysis
The synthesis of benzothiadiazine derivatives typically involves the introduction of various substituents that can significantly alter the biological activity of these compounds. For instance, the introduction of a fluorine atom at the 7-position has been shown to impact the potency and selectivity of these molecules for certain biological targets . The synthesis of related compounds, such as 4-((trifluoromethyl)thio)-2H-benzo[e][1,2]thiazine 1,1-dioxides, has been achieved through reactions under mild conditions, indicating the potential for diverse chemical modifications within this class .
Molecular Structure Analysis
The molecular structure of benzothiadiazine derivatives is crucial for their biological activity. The presence of a 7-fluoro substituent and variations in the alkylamino side chain at the 3-position have been associated with different tissue selectivity profiles, particularly in the context of K_ATP channel activation . The regioselective fluorination of related heterocyclic compounds, such as benzo[1,2,4]triazin-7-ones, further emphasizes the importance of precise structural modifications for biological activity .
Chemical Reactions Analysis
Benzothiadiazine derivatives undergo various chemical reactions that are essential for their biological functions. For example, the activation of K_ATP channels by these compounds involves specific structural features that can be fine-tuned through chemical synthesis . Additionally, the synthesis of benzothiadiazine dioxide derivatives has been guided by structure-activity relationship studies, which help in understanding the chemical interactions necessary for antiviral activity against HCMV .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiadiazine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The introduction of fluorine atoms and benzyl groups can affect these properties, which in turn can impact the pharmacokinetics and pharmacodynamics of these compounds . The synthesis methods employed for these compounds, including the use of mild conditions and regioselective fluorination techniques, are indicative of their manageable reactivity and potential for further chemical exploration .
Scientific Research Applications
Synthesis and Chemical Properties
Ring Contraction and Synthesis Methods
A study by Fülöpová et al. (2015) highlights an efficient synthesis approach for 4H-benzo[b][1,4]thiazine 1,1-dioxides through the ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides. This method involves carbon-sulfur bond formation and utilizes commercially available building blocks, demonstrating the compound's relevance in producing pharmacologically significant derivatives with potential applications in biology, medicine, and industry (Fülöpová et al., 2015).
Biological and Medicinal Applications
Anticonvulsant Activity
Zhang et al. (2010) synthesized a series of 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and triazolo[4,3-d]benzo[b][1,4]thiazines, demonstrating anticonvulsant activities in animal models. The study identified compounds with potential as therapeutic agents, illustrating the chemical's relevance in developing new treatments for neurological disorders (Zhang et al., 2010).
Cognitive Enhancement
Francotte et al. (2010) reported on the synthesis and evaluation of benzothiadiazine dioxides as positive allosteric modulators of AMPA receptors. The study found that fluorinated derivatives, particularly 7-chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide, exhibited strong in vitro activity on AMPA receptors and enhanced cognitive function in vivo, suggesting applications in treating cognitive disorders (Francotte et al., 2010).
Regioselective Fluorination
Mirallai et al. (2019) developed a methodology for regioselectively fluorinating benzotriazines, demonstrating the chemical's versatility in synthesizing derivatives with potential as thioredoxin reductase inhibitors. This process showcases the adaptability of benzothiadiazine-related compounds in creating targeted therapeutic agents (Mirallai et al., 2019).
Mechanism of Action
Target of Action
The primary targets of 7-fluoro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide are ATP-sensitive potassium channels . These channels play a crucial role in regulating the electrical activity of cells, particularly in muscle and nerve cells .
Mode of Action
This compound acts as an opener of ATP-sensitive potassium channels . By opening these channels, it allows potassium ions to flow out of the cell, which can lead to hyperpolarization of the cell membrane and inhibition of electrical activity . This action can result in the inhibition of insulin release .
Biochemical Pathways
The compound’s action on ATP-sensitive potassium channels affects the sterol biosynthesis pathway of fungal cell membranes . This pathway is crucial for the growth and survival of fungi, and its disruption can lead to the death of the fungal cells .
Result of Action
The result of the compound’s action is the inhibition of fungal growth due to disruption of sterol biosynthesis . Additionally, it can inhibit insulin release, which may have implications for glucose regulation .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors While specific details for this compound are not available, factors such as pH, temperature, and the presence of other substances can affect the activity of many drugs
: Synthesis of novel 7-fluoro-3-substituted-1,2,4-triazolo[3,4-b]benzothiazoles (FTBs) as potent antifungal agents: molecular docking and in silico evaluation. : Synthesis and biological activity of novel 3-heteroaryl-2H-pyrido [4,3-e] [1,2,4]thiadiazine and 3-heteroaryl-2H-benzo [e] [1,2,4]thiadiazine 1,1-dioxides.
Future Directions
properties
IUPAC Name |
7-fluoro-3-[(2-fluorophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2O2S2/c15-10-5-6-12-13(7-10)22(19,20)18-14(17-12)21-8-9-3-1-2-4-11(9)16/h1-7H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANAJJANQKXZCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-{[1-(6-Chloro-4-methylpyridine-3-carbonyl)piperidin-4-yl]oxy}propyl)dimethylamine](/img/structure/B3013488.png)
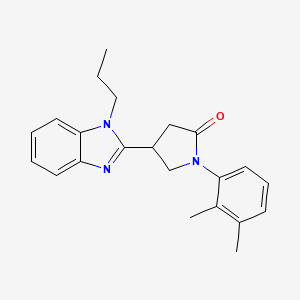
![2,4-dichloro-N-[4-[[4-[(2,4-dichlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B3013493.png)
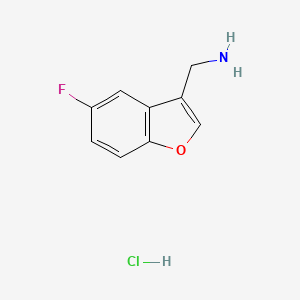
![3-Methyl-2-[(4-methylphenyl)methyl]-1-(3-morpholin-4-ylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3013495.png)


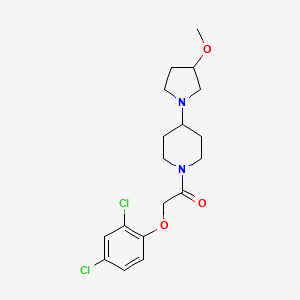
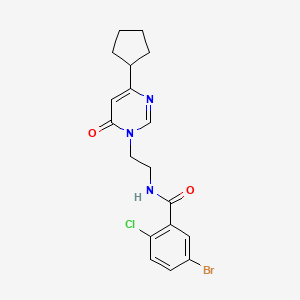

![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloropyridine-4-carboxamide](/img/structure/B3013507.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3013509.png)
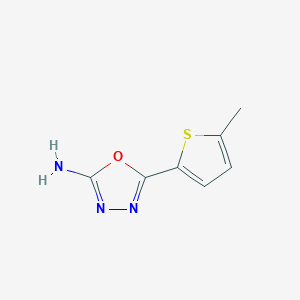
![1-((3-bromobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3013511.png)